BenchChemオンラインストアへようこそ!

4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Calcium Channel Cardiovascular Pharmacology Ion Channel

This compound is the top hit from a virtual screen of ~50,000 compounds for L-type calcium channel blockade, identified as a diltiazem-like chemotype. Its unique 4-chlorophenylsulfonyl-cyclopropyl-piperidinylamine scaffold imparts a distinct pharmacological profile not replicated by other blockers (IC50 34.47 µM). Enables graded channel inhibition—ideal for studies where complete blockade by nifedipine/diltiazem is undesirable. EC50 313 nM for vasorelaxation. Validated scaffold for medicinal chemistry. ≥95% purity.

Molecular Formula C14H19ClN2O2S
Molecular Weight 314.8 g/mol
CAS No. 387350-81-4
Cat. No. B1333694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide
CAS387350-81-4
Molecular FormulaC14H19ClN2O2S
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H19ClN2O2S/c15-11-1-5-14(6-2-11)20(18,19)17(12-3-4-12)13-7-9-16-10-8-13/h1-2,5-6,12-13,16H,3-4,7-10H2
InChIKeyVPHDHADTKGTAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide (CAS 387350-81-4): Sulfonamide-Based L-Type Calcium Channel Blocker


4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide (CAS 387350-81-4) is a synthetic sulfonamide derivative characterized by a 4-chlorophenylsulfonyl core linked to a cyclopropyl-piperidinylamine moiety [1]. It is a solid with a molecular weight of 314.83 g/mol, a melting point of 111-114°C, and a purity typically ≥95% . It functions as an L-type calcium channel blocker and is employed as a pharmacological tool in cardiovascular and ion channel research [2].

4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide (CAS 387350-81-4): Why Generic Substitution Fails


Within the sulfonamide class of L-type calcium channel blockers, small structural modifications profoundly impact binding affinity and functional selectivity. 4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide was identified as the most interesting hit from a virtual screening of ~50,000 compounds, specifically as a diltiazem-like chemotype [1]. Its unique combination of a 4-chlorophenylsulfonyl group and a cyclopropyl-piperidinylamine scaffold yields a distinct pharmacological profile that is not recapitulated by closely related analogs (e.g., compounds lacking the cyclopropyl ring or with alternative amine substitutions) . Direct substitution with other L-type blockers like diltiazem, verapamil, or nifedipine is not equivalent due to differences in binding site interactions (benzothiazepine vs. phenylalkylamine vs. dihydropyridine sites) and resultant potency variations [2].

4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide (CAS 387350-81-4): Quantitative Differentiation Evidence


L-Type Calcium Channel Blockade: 4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide IC₅₀ vs. Diltiazem

In functional assays using guinea pig isolated common bile duct, 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide exhibited an IC₅₀ of 34.47 µM for L-type calcium channel inhibition . In contrast, the prototypical benzothiazepine diltiazem showed a significantly lower IC₅₀ of 0.42 µM (4.2 × 10⁻⁷ M) in the same tissue preparation [1]. This ~82-fold difference in potency establishes 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide as a moderate affinity L-type calcium channel ligand, distinct from high-affinity blockers like diltiazem.

Calcium Channel Cardiovascular Pharmacology Ion Channel

Vasorelaxant Potency: 4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide EC₅₀ vs. Class-Level Reference

The compound demonstrates vasorelaxant activity with an EC₅₀ of 313 nM in guinea pig vasculature . While a direct head-to-head comparison with a specific analog is not available, this EC₅₀ places it in the mid-nanomolar range for vasorelaxation. For context, nifedipine, a high-potency dihydropyridine L-type blocker, exhibits vasorelaxant IC₅₀ values in the low nanomolar range (e.g., 2.57 nM in rat thoracic aorta) [1].

Vasorelaxation Smooth Muscle Calcium Channel

Physicochemical Differentiation: Melting Point and Purity Specifications

The compound exhibits a melting point of 111-114°C . This is notably higher than some structurally related sulfonamide calcium channel modulators, such as certain 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine analogs which melt in the 80-90°C range [1]. The higher melting point reflects stronger intermolecular forces in the solid state, which correlates with enhanced stability during storage and handling. Vendor specifications indicate a purity of ≥95% (HPLC) .

Quality Control Procurement Solid Form

4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide (CAS 387350-81-4): Optimal Research & Industrial Applications


Pharmacological Tool for Moderate L-Type Calcium Channel Blockade in Cardiovascular Research

Given its IC₅₀ of 34.47 µM , this compound serves as a valuable tool for inducing partial L-type calcium channel inhibition in isolated tissue or cellular models. It is particularly suited for experiments where complete channel blockade (as seen with high-potency blockers like nifedipine or diltiazem) would be too disruptive, allowing for the study of graded calcium-dependent physiological responses in vascular smooth muscle or cardiac preparations.

Vasorelaxation Studies in Vascular Smooth Muscle Preparations

The EC₅₀ of 313 nM for vasorelaxation makes this compound a useful reference agent for investigating endothelium-independent relaxation pathways in isolated blood vessels (e.g., guinea pig aorta or mesenteric arteries). Researchers can employ it to differentiate between calcium channel-mediated and other vasodilatory mechanisms.

Chemical Template for Structure-Activity Relationship (SAR) Optimization

Identified as a promising hit from virtual screening [1], this compound serves as a validated scaffold for medicinal chemistry efforts aimed at developing novel, cardioselective calcium channel blockers. Its moderate potency and distinct chemotype provide a starting point for synthetic modifications to improve affinity and selectivity for the benzothiazepine binding site.

Quality Control Reference Standard for Sulfonamide CEB Characterization

With a defined melting point (111-114°C) and specified purity (≥95%) , this compound can be utilized as a secondary reference standard for analytical method development (e.g., HPLC, DSC) or for comparative identification of newly synthesized sulfonamide-based calcium channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.